

Physical and spectral properties of 2-Fluoro-6-phenylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-6-phenylpyridine

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A Technical Guide to 2-Fluoro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of **2-Fluoro-6-phenylpyridine**, a valuable intermediate in organic synthesis. The information presented is intended to support research and development activities by providing key data and established experimental protocols.

Physical and Chemical Properties

2-Fluoro-6-phenylpyridine is a colorless oil at room temperature. While specific, experimentally determined physical constants like boiling point and density are not readily available in published literature, key identifiers and properties of the molecule and its close analogs are summarized below. For reference, the parent compound, 2-phenylpyridine, has a boiling point of 268-270 °C and a density of 1.086 g/mL at 25 °C.[\[1\]](#)

Property	Value	Source
IUPAC Name	2-Fluoro-6-phenylpyridine	[2]
CAS Number	180606-17-1	[2] [3] [4]
Molecular Formula	C ₁₁ H ₈ FN	[2]
Molecular Weight	173.19 g/mol	[5]
Appearance	Colorless Oil	Organic Syntheses, Vol. 94, 46

Spectral Properties

Detailed spectral data for **2-Fluoro-6-phenylpyridine** is crucial for reaction monitoring and product characterization. The following table summarizes expected and reported spectral characteristics.

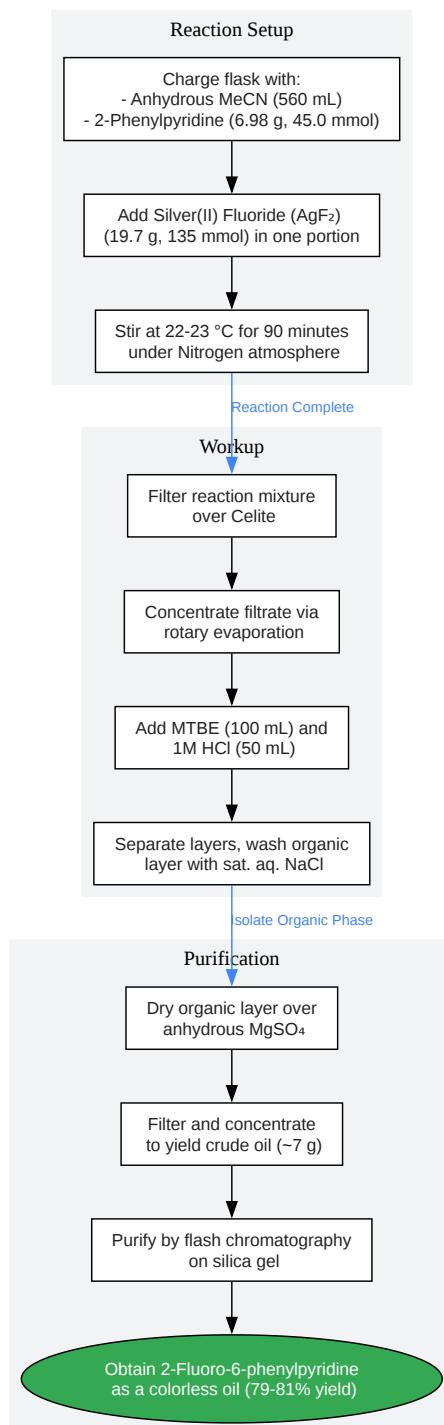
Technique	Data
¹ H NMR	Spectral data for the parent compound 2-phenylpyridine in CDCl ₃ shows peaks at δ 8.66, 7.98, 7.65, 7.44, 7.38, and 7.14 ppm.[6][7] For 2-Fluoro-6-phenylpyridine, shifts will be influenced by the fluorine substituent.
¹³ C NMR	For the related compound 2-fluoro-3-phenylpyridine, ¹³ C NMR chemical shifts have been reported.[5] For 2-phenylpyridine, signals appear at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm.[6] The C-F coupling is a key feature in the ¹³ C NMR spectrum of fluorinated pyridines.[8]
¹⁹ F NMR	The ¹⁹ F NMR chemical shift is highly sensitive to the electronic environment.[9][10][11] For aromatic fluorides (Ar-F), the chemical shift range is typically +80 to +170 ppm relative to CFCl ₃ .[12]
Mass Spec (MS)	The molecular ion peak (M ⁺) for C ₁₁ H ₈ FN is expected at m/z = 173. The fragmentation of phenylpyridine isomers typically shows a strong molecular ion peak.[13] For 2-phenylpyridine, a notable fragment is observed at m/z 77, corresponding to the phenyl cation.[13] Fluorinated compounds can show fragments corresponding to the loss of F (M-19) or HF (M-20).[14]
IR Spectroscopy	Characteristic IR absorptions include C-H stretching for aromatics (3100–3000 cm ⁻¹), C=C stretching for the aromatic rings (1600–1400 cm ⁻¹), and a strong C-F stretching band.[15][16][17]

Experimental Protocols

A. Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination

This protocol is adapted from a procedure published in Organic Syntheses and describes the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF_2).

Workflow Diagram: Synthesis and Purification



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Synthesis and purification workflow for **2-Fluoro-6-phenylpyridine**.

Materials:

- 2-Phenylpyridine (dried over 3 Å molecular sieves)
- Silver(II) fluoride (AgF₂)
- Anhydrous acetonitrile (MeCN)
- Methyl tert-butyl ether (MTBE)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Celite
- Silica gel for chromatography

Procedure:

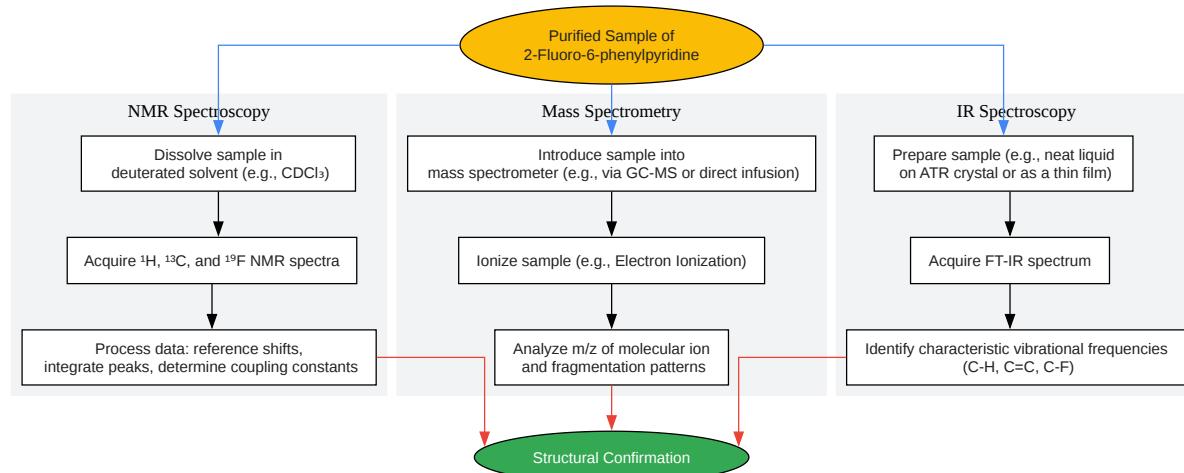
- To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
- Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature water bath (22-23 °C).
- In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the stirring solution. The reaction is sensitive to moisture.
- Stir the reaction mixture for 90 minutes. The reaction progress can be monitored by TLC.
- Upon completion, filter the mixture, which contains insoluble silver salts, over a pad of Celite wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).
- Concentrate the light-yellow filtrate on a rotary evaporator to near dryness, yielding a yellow/brown residue.

- Transfer the residue to a separatory funnel using MTBE (100 mL) and wash with 1M HCl (50 mL).
- Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford an amber-colored oil.
- Purify the crude material by flash chromatography on silica gel to yield **2-Fluoro-6-phenylpyridine** as a colorless oil (typical yield: 79-81%).

B. Spectroscopic Characterization Protocols

The following are general methodologies for acquiring the spectral data necessary for the structural confirmation of **2-Fluoro-6-phenylpyridine**.

Logical Flow for Spectroscopic Analysis



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Workflow for the structural confirmation of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire the carbon-13 spectrum. Note the presence of carbon-fluorine coupling constants (J -coupling), which are diagnostic for fluorinated compounds.
- ^{19}F NMR: Acquire the fluorine-19 spectrum. Chemical shifts are typically referenced to an external standard like CFCl_3 .

2. Mass Spectrometry (MS)

- Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.
- Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

3. Infrared (IR) Spectroscopy

- Sample Preparation: As the product is an oil, a spectrum can be easily obtained by placing a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition: Scan the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Analysis: Identify key absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H and C=C stretches and the C-F bond vibration.

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